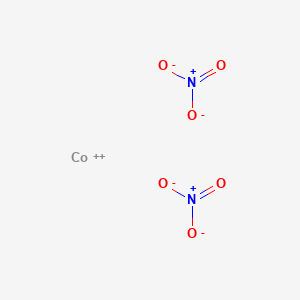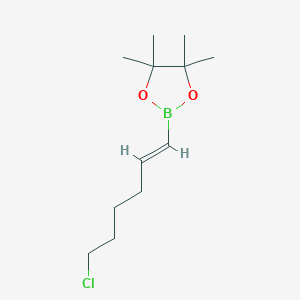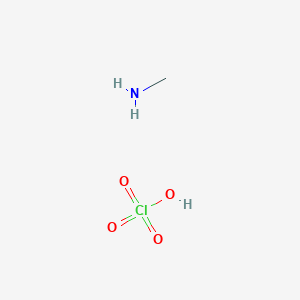
(4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V)
Overview
Description
(4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) is a useful research compound. Its molecular formula is C20H26F6IOSb and its molecular weight is 645.1 g/mol. The purity is usually 95%.
The exact mass of the compound (4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Use as a UV Photoinitiator : This compound has been identified as a novel Free radical-Cationic Hybrid UV photoinitiator, offering a promising avenue for the initiation of polymerization processes under UV radiation (Xie Chuan, 2007).
- Benzyne Precursor : Another study highlighted its role as a benzyne precursor, essential for various synthetic applications in chemistry (T. Kitamura, M. Todaka, Y. Fujiwara, 2003).
- Photoinitiability Testing : The compound's photoinitiability, crucial for initiating polymerization under light, has been tested, confirming its effectiveness in such applications (Cheng De-jun, 2008).
- Cationic Polymerization of Epoxides : It has been utilized specifically for the cationic polymerization of epoxides, showing sensitivity to moisture and indicating potential in the field of epoxy resin production (A. Hartwig, A. Harder, A. Lühring, H. Schröder, 2001).
Applications in Chemical Synthesis and Material Science
The compound also finds applications in broader chemical synthesis and material science domains.
- Electrophilic Radiofluorination : The compound serves as a precursor molecule for electrophilic radiofluorination, showcasing its potential in the field of radiochemistry (J. Cardinale, J. Ermert, H. Coenen, 2012).
- Phenol Transfer Reagents : Phenolic aryliodonium salts derived from the compound are used as phenol transfer reagents, important for reactions with various anionic nucleophiles (A. Yoshimura, Michael T. Shea, O. Guselnikova, P. Postnikov, Gregory T. Rohde, A. Saito, M. Yusubov, V. Nemykin, V. Zhdankin, 2018).
- Luminescent Liquid Crystalline Materials : The compound is involved in the synthesis of luminescent liquid crystalline materials, opening up pathways in the development of new materials with specific light-emitting properties (A. N., A. V. Adhikari, 2014).
Safety and Hazards
The compound is harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray and release to the environment . It should not be eaten, drunk, or smoked when using this product . It should be used only outdoors or in a well-ventilated area . After handling, skin should be washed thoroughly . In case of swallowing or inhalation, a poison center or doctor should be contacted if the person feels unwell .
Properties
IUPAC Name |
hexafluoroantimony(1-);(4-octoxyphenyl)-phenyliodanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26IO.6FH.Sb/c1-2-3-4-5-6-10-17-22-20-15-13-19(14-16-20)21-18-11-8-7-9-12-18;;;;;;;/h7-9,11-16H,2-6,10,17H2,1H3;6*1H;/q+1;;;;;;;+5/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOTYWKRKSTVOV-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)[I+]C2=CC=CC=C2.F[Sb-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F6IOSb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601319305 | |
| Record name | p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601319305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
645.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121239-75-6 | |
| Record name | p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121239-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601319305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyliodonium hexafluoroantimonate~ | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride](/img/structure/B179743.png)
![Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate](/img/structure/B179745.png)






![3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one](/img/structure/B179760.png)

